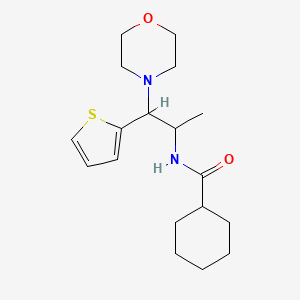
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide, also known as MTIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTIP has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being investigated. In
科学的研究の応用
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide has been investigated for its potential therapeutic applications in a variety of fields, including neuroscience, cardiology, and oncology. In neuroscience, this compound has been shown to modulate the activity of the dopamine D3 receptor, which is involved in a variety of neurological disorders such as addiction and schizophrenia. In cardiology, this compound has been shown to improve cardiac function in animal models of heart failure. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in animal models.
作用機序
The exact mechanism of action of N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide is still being investigated, but it is known to modulate the activity of G protein-coupled receptors (GPCRs), including the dopamine D3 receptor. This compound has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. By blocking the activity of the dopamine D3 receptor, this compound can modulate the activity of dopamine neurons and alter dopamine neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of dopamine neurotransmission, improvement of cardiac function, and inhibition of cancer cell growth. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D3 receptor. However, this compound also has several limitations, including its limited solubility in aqueous solutions and its potential for off-target effects. These limitations must be taken into account when designing experiments using this compound.
将来の方向性
There are several future directions for research on N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide, including further investigation of its mechanism of action, development of more potent and selective analogs, and exploration of its potential therapeutic applications in a variety of fields. In addition, this compound may have potential applications in the development of new drugs for the treatment of addiction, schizophrenia, heart failure, and cancer. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of 1-morpholino-1-(thiophen-2-yl)propan-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified using standard methods such as recrystallization or column chromatography.
特性
IUPAC Name |
N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-14(19-18(21)15-6-3-2-4-7-15)17(16-8-5-13-23-16)20-9-11-22-12-10-20/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQFJWCLFJSXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2624254.png)
![2,6-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2624255.png)
![3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2624257.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624259.png)
![N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2624260.png)
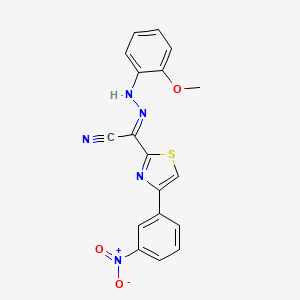
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2624262.png)
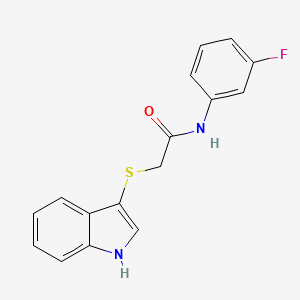
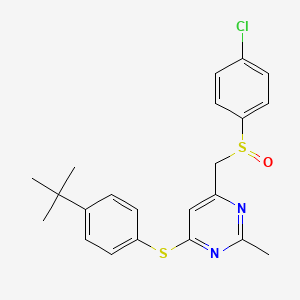
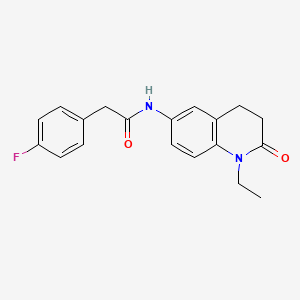
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2624272.png)
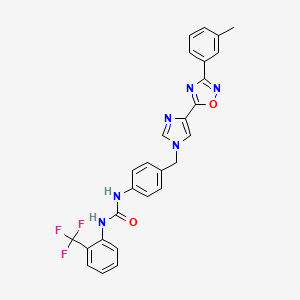
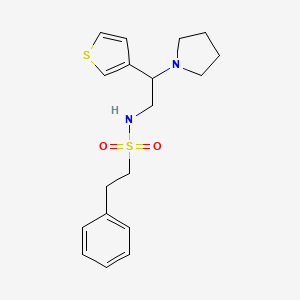
![5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2624277.png)